molecular formula C22H20N2O B2755465 N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 852136-76-6

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2755465
CAS RN: 852136-76-6
M. Wt: 328.415
InChI Key: WPELLEBIAOWNNP-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, commonly referred to as MIA-602, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MIA-602 is a synthetic derivative of the natural compound melatonin, which is known to have anti-cancer properties.

Scientific Research Applications

Molecular Interaction and Structural Analysis

  • Hydrogen and Stacking Interactions : N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a related compound, has been analyzed for its molecular interactions. This study revealed significant insights into hydrogen and stacking interactions, including N-H···O and C-H···O contacts, which are crucial for stabilizing the molecular structure. Such interactions are vital for understanding the molecular behavior of similar compounds like N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide (Gouda et al., 2022).

Catalytic Applications

  • Nano Magnetite as a Catalyst : Research on the synthesis of similar compounds, such as 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, using nano magnetite (Fe3O4) as a catalyst, highlights the potential of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide in catalysis. This study demonstrates the efficiency and robustness of nano magnetite in catalyzing reactions involving similar compounds (Mokhtary & Torabi, 2017).

Potential Therapeutic Applications

  • Anti-Angiogenic Activity : A study on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structure, revealed its potent inhibition of aminopeptidase N (APN), suggesting potential therapeutic applications in angiogenesis-related diseases. This hints at the possibility of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide having similar therapeutic applications (Lee et al., 2005).

Drug Development and Synthesis

  • Design and Synthesis of Derivatives : The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives provide a model for developing similar compounds like N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide. These studies are crucial for understanding how structural variations can impact biological activity and drug development (Yang Jing, 2010).

Chemical Properties and Reactivity

  • Density Functional Theory Analysis : Density functional theory (DFT) studies on similar acetamide derivatives provide insights into their stability, chemical reactivity, and molecular properties. This type of analysis is essential for understanding how N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide might behave under various conditions and in reaction with other molecules (Oftadeh et al., 2013).

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-15-11-19-12-16(9-10-21(19)24-15)14-23-22(25)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELLEBIAOWNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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